quinolin-4-yl1-pentyl-1H-indole-3-carboxylate
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Overview
Description
PB-22 4-hydroxyquinoline isomer is a synthetic cannabinoid that is structurally analogous to potent aminoalkylindoles like JWH 018. It differs from JWH 018 by having 4-hydroxyquinoline replacing the naphthalene group of JWH 018 . This compound is often used as an analytical reference standard in various scientific studies .
Preparation Methods
The synthesis of PB-22 4-hydroxyquinoline isomer involves several steps. The synthetic route typically starts with the preparation of the quinoline moiety, followed by the introduction of the hydroxy group at the 4-position. The final step involves the formation of the ester linkage. The reaction conditions often require the use of specific reagents and catalysts to achieve high purity and yield .
This includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
PB-22 4-hydroxyquinoline isomer undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PB-22 4-hydroxyquinoline isomer has several scientific research applications:
Mechanism of Action
The mechanism of action of PB-22 4-hydroxyquinoline isomer involves its interaction with cannabinoid receptors in the body. It binds to these receptors, mimicking the effects of naturally occurring cannabinoids. This interaction can influence various physiological processes, including pain perception, mood, and appetite . The molecular targets and pathways involved in its action are still being studied, but it is known to affect the endocannabinoid system .
Comparison with Similar Compounds
PB-22 4-hydroxyquinoline isomer is similar to other synthetic cannabinoids like JWH 018 and 5-fluoro PB-22. it is unique in having the 4-hydroxyquinoline moiety, which can influence its binding affinity and activity at cannabinoid receptors . Other similar compounds include:
JWH 018: A potent synthetic cannabinoid with a naphthalene group instead of the quinoline moiety.
5-fluoro PB-22: A synthetic cannabinoid with a fluorine atom at the 5-position and a similar quinoline structure.
BB-22: An analog of PB-22 with a different substitution pattern on the quinoline ring.
These compounds share structural similarities but differ in their specific chemical properties and biological activities .
Properties
Molecular Formula |
C23H22N2O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
quinolin-4-yl 1-pentylindole-3-carboxylate |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-8-15-25-16-19(17-9-5-7-12-21(17)25)23(26)27-22-13-14-24-20-11-6-4-10-18(20)22/h4-7,9-14,16H,2-3,8,15H2,1H3 |
InChI Key |
SPDKRXJQAMKXNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=NC4=CC=CC=C43 |
Origin of Product |
United States |
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